molecular formula C8H10O B045693 4-Ethylphenol CAS No. 123-07-9

4-Ethylphenol

Cat. No. B045693
CAS RN: 123-07-9
M. Wt: 122.16 g/mol
InChI Key: HXDOZKJGKXYMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Ethylphenol (4-EP) can be produced through various synthetic routes. One method involves the heterologous synthesis in engineered Escherichia coli, where an artificial biosynthetic pathway converts simple sugars into 4-EP. This pathway includes the genes tal, pad, and vpr, encoding for tyrosine ammonia lyase (TAL), phenolic acid decarboxylase (PAD), and vinylphenol reductase (VPR), respectively, achieving a production of 110 mg/L 4-EP under optimized conditions (Zhang, Long, & Ding, 2020). Another approach involves the synthesis of ethyl-2-(4-aminophenoxy) acetate as a precursor for dual hypoglycemic agents, showcasing a facile method for preparing ethyl-2-(4-aminophenoxy)acetate 4 via alkylation followed by selective reduction (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of 4-Ethylphenol derivatives, such as ethyl-2-(4-aminophenoxy)acetate 4, has been characterized using various spectroscopic methods including 1H NMR, 13C NMR, COSY, NOESY NMR, and X-ray crystallography. These studies reveal detailed insights into the molecular geometry, non-covalent interactions, and electronic structure. For example, X-ray crystallography of ethyl-2-(4-aminophenoxy)acetate 4 reveals it crystallizes in the triclinic crystal system with significant H…H, H…C, and O…H interactions contributing to molecular packing (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of 4-Ethylphenol includes its transformation under various conditions. For instance, the selective production of 4-ethylphenolics from lignin via mild hydrogenolysis showcases 4-Ethylphenol's potential for bio-based production methods. This process uses a solvent mixture and specific catalysts to achieve conversion rates comparable to petrochemical routes (Ye, Zhang, Fan, & Chang, 2012).

Physical Properties Analysis

The physical properties of 4-Ethylphenol, including its solubility, boiling point, and melting point, are crucial for its application in various industries. For example, the solubility of enzymes used in the biosynthesis of 4-EP in E. coli plays a critical role in the efficiency of production, highlighting the importance of optimizing physical conditions for enhanced yield (Zhang, Long, & Ding, 2020).

Chemical Properties Analysis

The chemical properties of 4-Ethylphenol, such as its reactivity with other compounds and stability under various conditions, are integral to its functionality in different applications. The enzymatic activity of 4-Ethylphenol methylenehydroxylase in the biotransformation of alkylphenols into more complex compounds demonstrates the compound's versatility in biochemical processes (Hopper & Cottrell, 2003).

Scientific Research Applications

  • Biotransformations in Microbial Systems : Hopper and Cottrell (2003) describe the enzyme 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1, which catalyzes the biotransformation of 4-alkylphenols, producing chiral alcohols, vinyl compounds, and enantiomers (Hopper & Cottrell, 2003).

  • Spectroscopy Research : Martinez et al. (1992) conducted rotationally resolved fluorescence excitation spectra of phenol and 4-ethylphenol, providing insights for high-resolution experiments on para-substituted phenols (Martinez, Alfano, & Levy, 1992).

  • Synthetic Biology : Zhang, Long, and Ding (2020) successfully constructed an artificial biosynthetic pathway in Escherichia coli for producing 4-ethylphenol from simple sugars, which has potential industrial applications (Zhang, Long, & Ding, 2020).

  • Wine Industry Applications : Pradelles et al. (2009) explored how different drying processes of yeasts affect their 4-ethylphenol sorption capacity in wine, with implications for wine quality and flavor (Pradelles, Vichi, Alexandre, & Chassagne, 2009).

  • Enzyme Characterization : Reeve, Carver, and Hopper (1989) focused on the purification and characterization of 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1, highlighting its role in hydroxylating alkylphenols (Reeve, Carver, & Hopper, 1989).

  • Biosorption in Winemaking : Nieto-Rojo, Ancín-Azpilicueta, and Garrido (2014) studied the sorption of 4-ethylguaiacol and 4-ethylphenol on yeast cell walls in synthetic wine, which is relevant to managing off-odors in winemaking (Nieto-Rojo, Ancín-Azpilicueta, & Garrido, 2014).

  • Catabolism by Pseudomonas putida : Darby, Taylor, and Hopper (1987) discovered that Pseudomonas putida can grow on 4-ethylphenol, with hydroquinone acting as a ring-fission substrate in its catabolism (Darby, Taylor, & Hopper, 1987).

  • Chemical Production via Biomass Pyrolysis : Qu et al. (2013) found that fast pyrolysis of herbaceous biomass can selectively produce 4-vinylphenol at low temperatures, offering an environmentally friendly production method (Qu, Wang, Lu, & Zhang, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Future research should focus on physical (e.g., ingestion of sorbents) or metabolic mechanisms (e.g., conversion to 4EP-glucuronide) that are capable of being used as interventions to reduce the flux of 4EP from the gut into the body, increase the efflux of 4EP and/or 4EPS from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4EP .

properties

IUPAC Name

4-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
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InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
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Related CAS

152399-67-2, 19277-91-9 (hydrochloride salt)
Record name Poly(p-ethylphenol)
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DSSTOX Substance ID

DTXSID4021977
Record name 4-Ethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

Liquid, Colorless or white solid; Yellows upon exposure to light; [HSDB], Solid, Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odour
Record name Phenol, 4-ethyl-
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Boiling Point

217.9 °C, 218.00 to 219.00 °C. @ 760.00 mm Hg
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Flash Point

104 °C, 219 °F (104 °C) (Open Cup)
Record name 4-Ethylphenol
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE, In water, 4.90X10+3 mg/l at 25 °C, slightly soluble in water; soluble in oils, very soluble (in ethanol)
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Record name p-Ethylphenol
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Density

1.011 @ 20 °C
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Vapor Pressure

0.03 [mmHg], 0.0372 mm Hg at 25 °C.
Record name 4-Ethylphenol
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Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.
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Product Name

4-Ethylphenol

Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

CAS RN

123-07-9, 29471-88-3
Record name 4-Ethylphenol
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Melting Point

46 °C, 44.00 to 46.00 °C. @ 760.00 mm Hg
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Record name 4-Ethylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,760
Citations
J Milheiro, L Filipe-Ribeiro, A Vilela… - Critical Reviews in …, 2019 - Taylor & Francis
The presence of 4-ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines affect negatively their aroma conferring horsy, barnyard, smoky and medicinal aromatic notes. These …
Number of citations: 40 www.tandfonline.com
L Dias, S Pereira-da-Silva, M Tavares… - Food …, 2003 - Elsevier
… into 4-ethylphenol was studied in Dekkera bruxellensis ISA 1791 under defined conditions in synthetic media. The production of 4-ethylphenol … The production of 4-ethylphenol was not …
Number of citations: 206 www.sciencedirect.com
AP Pollnitz, KH Pardon, MA Sefton - Journal of Chromatography A, 2000 - Elsevier
… 2,3,5,6-[ 2 H 4 ]-4-Ethylphenol (d 4 -4-ethylphenol) was … the important aroma compounds 4-ethylphenol and 4-ethylguaiacol … up to 85% less 4-ethylphenol and 4-ethylguaiacol than wine …
Number of citations: 188 www.sciencedirect.com
N Martorell, MP Martı, M Mestres, O Busto… - … of Chromatography A, 2002 - Elsevier
… 2 and 5 μg/l for 4-ethylphenol, respectively. All these values … In fact, 4-ethylphenol, gives a horsy character to wine aroma, … the exclusive analysis of 4-ethylphenol and 4-ethylguaiacol. …
Number of citations: 96 www.sciencedirect.com
R Pradelles, H Alexandre, A Ortiz-Julien… - Journal of agricultural …, 2008 - ACS Publications
… This study demonstrates that the sorption capacity of 4-ethylphenol by yeasts is greatly … in 4-ethylphenol sorption was identified. It was confirmed that 4-ethylphenol sorption occurs at the …
Number of citations: 65 pubs.acs.org
KH Jones, PW Trudgill, DJ Hopper - Applied and environmental …, 1994 - Am Soc Microbiol
… to be capable of growth on 4-ethylphenol as its sole carbonand … hydroxylation of the methylene group of 4-ethylphenol to form 1-(… during growth on 4-ethylphenol revealed the transient …
Number of citations: 55 journals.asm.org
R Larcher, C Puecher, S Rohregger, M Malacarne… - Food chemistry, 2012 - Elsevier
The ability of cellulose acetate, cellulose acetate propionate (CAP), cellulose acetate butyrate and cellulose propionate (CP) fibres to reduce 4-ethylphenol and 4-ethylguaiacol, causing …
Number of citations: 36 www.sciencedirect.com
Z Ye, Z Qu, S Ma, S Luo, Y Chen, H Chen… - Science of the Total …, 2019 - Elsevier
… The 4-ethylphenol degraded much faster under UV light than under simulated sunlight. … A comprehensive study of aqueous photochemistry of 4-ethylphenol was carried out by both Xe …
Number of citations: 31 www.sciencedirect.com
S Rayne, NJ Eggers - … of Environmental Science and Health, Part B, 2007 - Taylor & Francis
… However, it is important to note that our understanding of microbial sources of 4-ethylphenol and 4-ethylguaiacol is evolving, and is the subject of substantial interest. Future findings …
Number of citations: 29 www.tandfonline.com
A Barata, A Nobre, P Correia… - … Journal of Enology …, 2006 - Am Soc Enol Viticulture
… 4-ethylphenol in synthetic media was studied in wines and grape juices. These strains lost their viability and did not produce 4-ethylphenol … high levels of 4-ethylphenol. In mixed grape …
Number of citations: 84 www.ajevonline.org

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